

NG25 off-target effects kinase screening

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Compound Focus: NG25 trihydrochloride

CAS No.: 1315355-93-1

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NG25 Kinase Inhibition Profile

The table below summarizes the primary and off-target kinases inhibited by NG25, along with experimental data on its cellular and in vivo effects.

Kinase Target / Biological Effect	Experimental Data / IC ₅₀ / Concentration Used	Context & Experimental Model
Primary Target: MAP4K2	IC ₅₀ = 21.7 nM [1]	In vitro kinase assay [1]
Primary Target: TAK1	IC ₅₀ = 149 nM [1]	In vitro kinase assay [1]
Off-Target: LYN (Src family)	IC ₅₀ = 12.9 nM [1]	In vitro kinase assay [1]
Off-Target: CSK	IC ₅₀ = 56.4 nM [1]	In vitro kinase assay [1]
Off-Target: Abl family kinases	IC ₅₀ = 75.2 nM [1]	In vitro kinase assay [1]
Off-Target: FER	IC ₅₀ = 82.3 nM [1]	In vitro kinase assay [1]
Off-Target: p38α	IC ₅₀ = 102 nM [1]	In vitro kinase assay [1]

Kinase Target / Biological Effect	Experimental Data / IC ₅₀ / Concentration Used	Context & Experimental Model
Off-Target: Src (Src family)	IC ₅₀ = 113 nM [1]	In vitro kinase assay [1]
Inhibition of TNF- α signaling	100 nM: Prevents IKK α / β phosphorylation and I κ B- α degradation [1]	L929 mouse fibroblast cell line [1]
Inhibition of IFN secretion	Inhibits CpG- and CL097-induced IFN- α / β in a concentration-dependent manner [1]	Gen2.2 human plasmacytoid dendritic cell line [1]
Anti-tumor activity	Reduces tumor growth; increases TUNEL-positive cells (apoptosis) [1]	CT26KRAS ^{G12D} mouse orthotopic colorectal cancer model [1]

Experimental Protocols for Off-Target Identification

The following established methodologies are relevant for identifying off-target effects of kinase inhibitors like NG25.

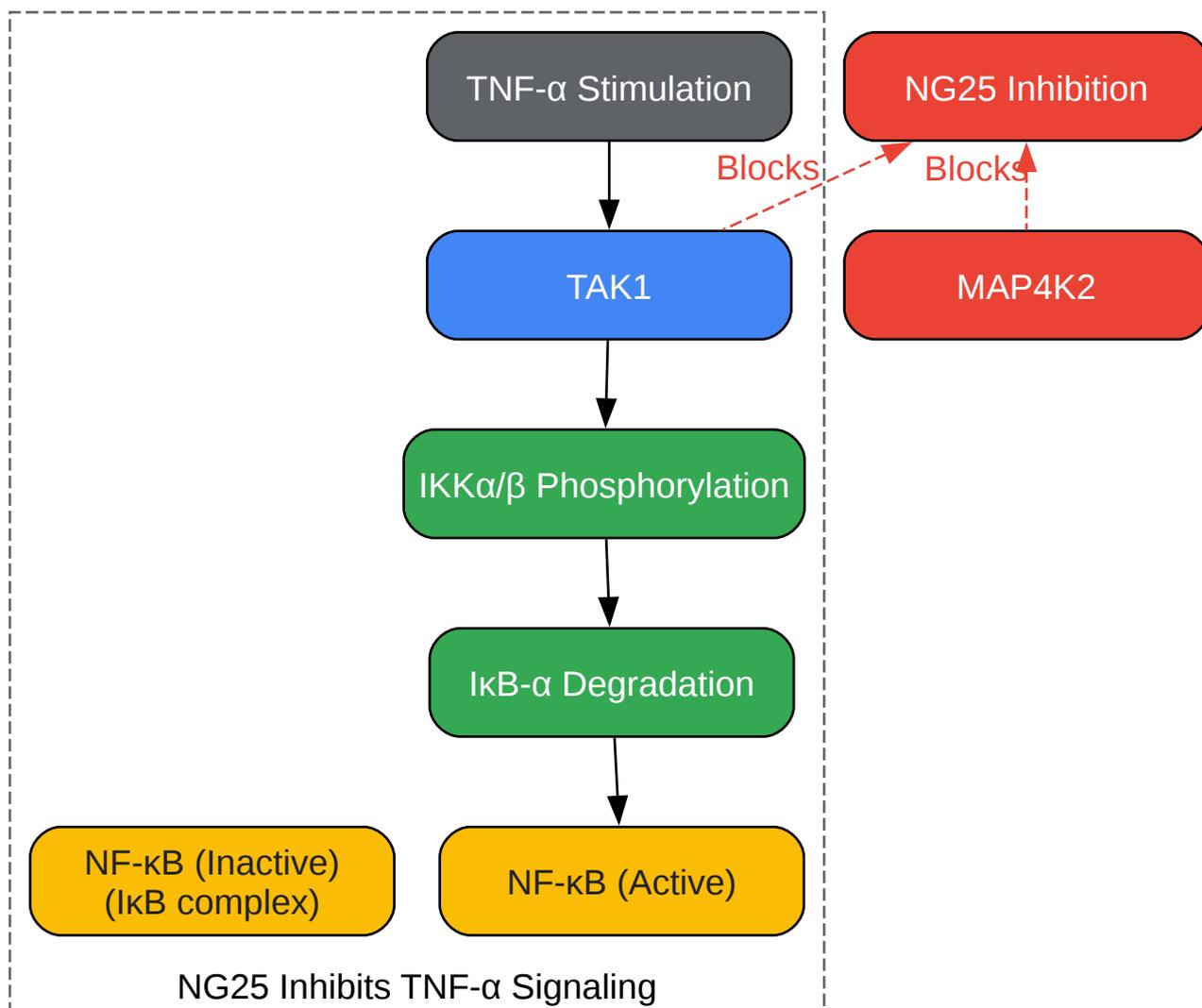
- **In Vitro Kinase Profiling:** The primary method for defining a compound's inhibition profile is to test it against a panel of purified kinases in biochemical assays. The IC₅₀ values for NG25 were likely determined this way [1]. This involves incubating the kinase with NG25 and measuring the remaining kinase activity toward a substrate.
- **Computational Off-Target Prediction (OTSA):** This is a multi-step computational framework to predict potential off-target interactions. The process involves [2]:
 - **Metabolite Prediction:** Predicting Phase I and II metabolites of the lead compound.
 - **Multi-Method Target Prediction:** Using a combination of 2D chemical similarity, Quantitative Structure-Activity Relationship (QSAR) models, 3D protein structure-based docking, and machine learning (e.g., Neural Networks, Support Vector Machines) to predict binding targets.
 - **Scoring and Ranking:** A normalized pseudo-score (a composite score from the various methods) is used to rank predicted interactions. A score ≥ 0.6 is typically considered significant [2].
- **ATP-Independent Screening (Rluc-PCA):** This method identifies inhibitors that work by disrupting protein-protein interactions rather than competing with ATP. The experimental workflow is as follows [3]:
 - **Assay Design:** A protein-fragment complementation assay is established using *Renilla reniformis* luciferase (Rluc-PCA). The two interacting proteins of interest are fused to

complementary fragments of the luciferase enzyme.

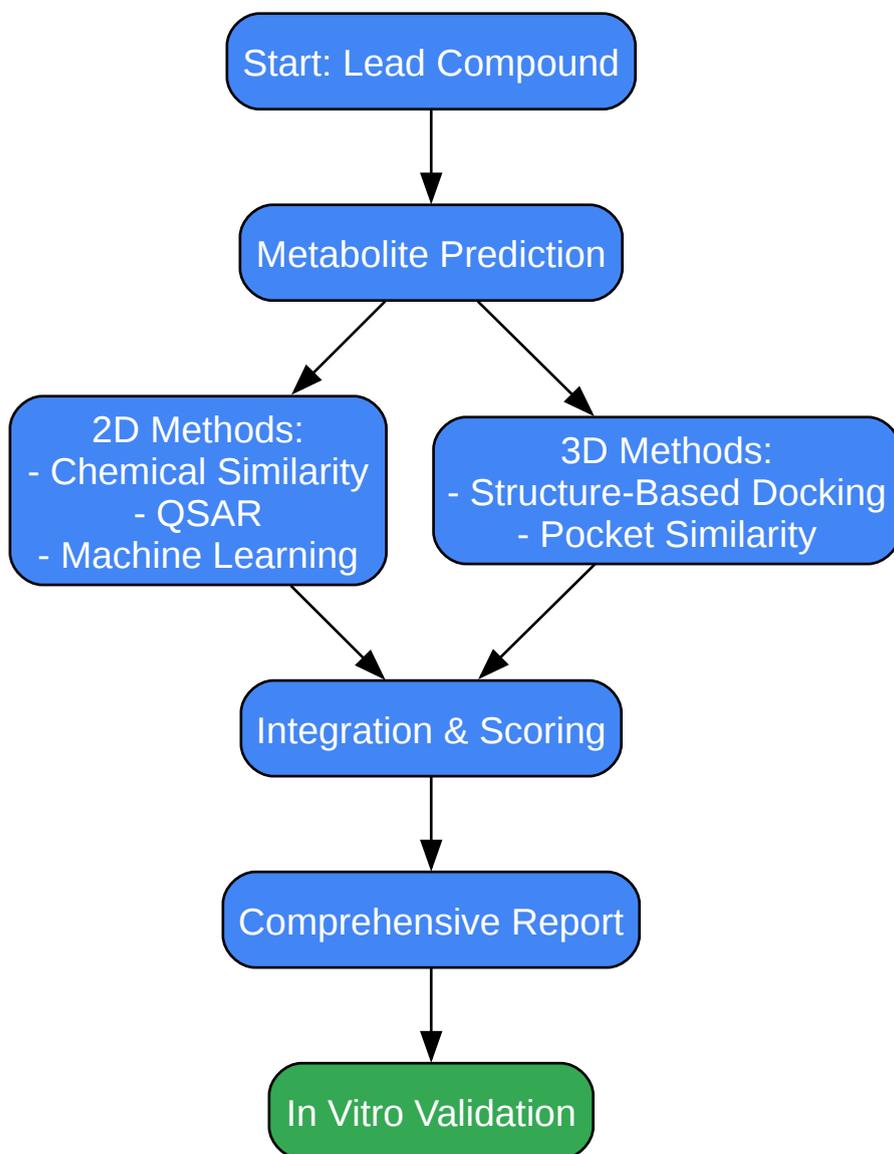
- **High-Throughput Screening (HTS):** Live cells expressing the Rluc-PCA system are treated with a library of compounds.
- **Readout:** If the proteins interact, the luciferase fragments come together and produce a luminescent signal. Compounds that disrupt the interaction cause a loss of luminescence, which is easily measurable.

Signaling Pathways and Screening Workflow

To help visualize the context of off-target effects and modern screening methods, the following diagrams were created using the DOT language.



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Key Insights for Researchers

- **Mechanism of Off-Target Effects:** Off-target effects are not solely due to non-specific binding. In signaling cascades, a phenomenon called **retroactivity** can cause a downstream inhibitor to propagate effects upstream, potentially activating parallel pathways that share an upstream component [4] [5].
- **Addressing Selectivity:** The high degree of structural conservation in ATP-binding pockets makes selectivity a major challenge for kinase inhibitors [3]. Screening for **ATP-independent inhibitors**

(e.g., those disrupting protein-protein interactions) is a promising strategy to improve drug specificity and reduce off-target toxicity [3].

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